molecular formula C8H7BrINO3 B15202704 3-Iodo-4-methoxy-5-nitrobenzyl bromide

3-Iodo-4-methoxy-5-nitrobenzyl bromide

Cat. No.: B15202704
M. Wt: 371.95 g/mol
InChI Key: VFTAXCHYGGAGIP-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-5-nitrobenzyl bromide is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzyl bromide structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-iodo-4-methoxybenzyl bromide as the starting material.

  • Nitration Reaction: The nitration of 3-iodo-4-methoxybenzyl bromide is achieved by treating it with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. For example, it can react with nucleophiles like sodium iodide (NaI) to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Iodides or other substituted benzyl bromides.

Scientific Research Applications

3-Iodo-4-methoxy-5-nitrobenzyl bromide has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-iodo-4-methoxy-5-nitrobenzyl bromide exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the context of the reaction.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxy-5-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.

  • 4-Iodo-3-methoxy-5-nitrobenzyl bromide: Similar structure but with different positions of the substituents.

  • 3-Iodo-4-methoxybenzyl chloride: Similar structure but with a chloride instead of bromide.

Uniqueness: 3-Iodo-4-methoxy-5-nitrobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which can influence its reactivity and applications. The combination of these halogens provides distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C8H7BrINO3

Molecular Weight

371.95 g/mol

IUPAC Name

5-(bromomethyl)-1-iodo-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H7BrINO3/c1-14-8-6(10)2-5(4-9)3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

VFTAXCHYGGAGIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)CBr)[N+](=O)[O-]

Origin of Product

United States

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